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Compound of Interest

Compound Name:
1-Methylpyrrole-2,5-

dicarbaldehyde

Cat. No.: B3351595 Get Quote

This guide provides a comparative analysis of the spectroscopic properties of 1-Methylpyrrole-
2,5-dicarbaldehyde and its related derivatives. While comprehensive experimental data for 1-
Methylpyrrole-2,5-dicarbaldehyde is not extensively available in public literature, this

document compiles known data for its structural analogs and offers predicted values for the

target compound based on established spectroscopic principles. This information is intended to

serve as a valuable reference for researchers, scientists, and professionals in drug

development engaged in the synthesis and characterization of pyrrole-based compounds.

The following sections present a summary of key spectroscopic data, detailed experimental

protocols for acquiring such data, and a visual representation of the general characterization

workflow.

Comparative Spectroscopic Data
The tables below summarize the available and predicted spectroscopic data for 1-
Methylpyrrole-2,5-dicarbaldehyde and key derivatives. This allows for a clear comparison of

how structural modifications, such as the number of formyl groups and N-methylation, influence

the spectroscopic signatures.
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Compound N-CH₃
Pyrrole H-3,
H-4

Aldehyde
CHO

Solvent Reference

1-

Methylpyrrole

-2,5-

dicarbaldehy

de

~3.9-4.1 (s) ~7.1-7.3 (s) ~9.6-9.8 (s) CDCl₃ Predicted

1-

Methylpyrrole
3.56 (s)

6.53 (t), 6.09

(t)
N/A CDCl₃ [1]

1-

Methylpyrrole

-2-

carboxaldehy

de

3.93 (s)

6.90 (dd),

6.78 (dd),

6.13 (t)

9.47 (s) CDCl₃ [2][3]

Pyrrole-2,5-

dicarbaldehy

de

N/A (NH

~9.8)
7.15 (s) 9.55 (s) DMSO-d₆ [4]
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Compoun
d

N-CH₃
Pyrrole
C-2, C-5

Pyrrole
C-3, C-4

Aldehyde
C=O

Solvent
Referenc
e

1-

Methylpyrr

ole-2,5-

dicarbalde

hyde

~35-37 ~140-142 ~120-122 ~180-182 CDCl₃ Predicted

1-

Methylpyrr

ole

35.8 121.0 107.9 N/A CDCl₃ [1]

1-

Methylpyrr

ole-2-

carboxalde

hyde

35.0
139.7 (C2),

125.0 (C5)

119.8 (C3),

109.1 (C4)
178.6 CDCl₃ [2]

Pyrrole-

2,5-

dicarbalde

hyde

N/A 139.0 121.2 180.1 DMSO-d₆ [5]

IR Spectroscopy Data (Wavenumber cm⁻¹)
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Compound
C=O
Stretch

C-N Stretch
C-H
(Aromatic)

N-H Stretch Reference

1-

Methylpyrrole

-2,5-

dicarbaldehy

de

~1660-1680 ~1350-1450 ~3100 N/A Predicted

1-

Methylpyrrole
N/A ~1380, ~1270 ~3100 N/A [1]

Pyrrole-2-

carboxaldehy

de

~1655 ~1435, ~1350 ~3120 ~3250 [6]

Pyrrole N/A ~1350, ~1045 ~3120 ~3400 [7]

Mass Spectrometry Data (m/z)
Compound

Molecular
Formula

Molecular
Weight

Molecular
Ion (M⁺)

Key
Fragments

Reference

1-

Methylpyrrole

-2,5-

dicarbaldehy

de

C₇H₇NO₂ 137.14 137

108 (M-

CHO), 80 (M-

2CHO)

Predicted

1-

Methylpyrrole
C₅H₇N 81.12 81 80, 54, 53 [8]

1-

Methylpyrrole

-2-

carboxaldehy

de

C₆H₇NO 109.13 109
80 (M-CHO),

53
[2]

Pyrrole-2,5-

dicarbaldehy

de

C₆H₅NO₂ 123.11 123
94 (M-CHO),

66 (M-2CHO)
[4]
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Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols represent standard procedures and may be adapted based on the specific

instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole derivative in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added

as an internal standard (0 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a field strength of 300 MHz or higher.[9]

¹H NMR: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds,

and acquisition of 16-64 scans.

¹³C NMR: A proton-decoupled pulse sequence is used. A 90° pulse angle and a longer

relaxation delay (2-5 seconds) are common. A larger number of scans (e.g., 1024 or more) is

typically required to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid

sample directly onto the ATR crystal.

Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates (neat).

Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum,

typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder
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(or pure KBr pellet) is recorded first and subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

(e.g., C=O, C-N, C-H, N-H).

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum

absorbance (λmax).

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g.,

200-800 nm) using a dual-beam spectrophotometer. Use a cuvette containing only the

solvent as a reference.

Data Analysis: Identify the λmax values, which correspond to electronic transitions within the

molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as direct insertion probe (for solids) or Gas Chromatography (GC-

MS) for volatile compounds.

Ionization: Ionize the sample using an appropriate technique, most commonly Electron

Ionization (EI) at 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and

analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized pyrrole derivative.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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